2,3,4,4'-Tetrahydroxybenzophenone

Descripción general

Descripción

2,3,4,4’-Tetrahydroxybenzophenone is used as the raw material of ultraviolet absorbers in cosmetics, plastics, resins, and rubber. It is also used as pharmaceutical intermediates and light-sensitive materials .

Synthesis Analysis

The synthesis of 2,3,4,4’-Tetrahydroxybenzophenone involves the use of methanol solution of boron trifluoride as a catalyst, with pyrogallic acid and p-hydroxybenzoic acid as the raw materials . Another method involves melting a fluorescin chloride/sodium hydroxide mixture in the presence of a very few water at 230–240° for 2–3 hours .Molecular Structure Analysis

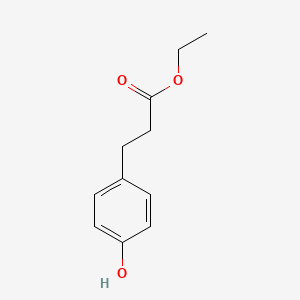

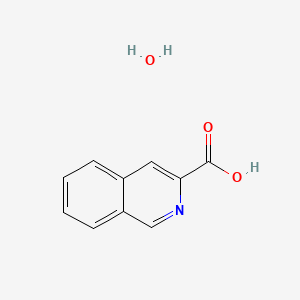

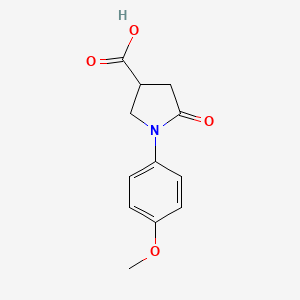

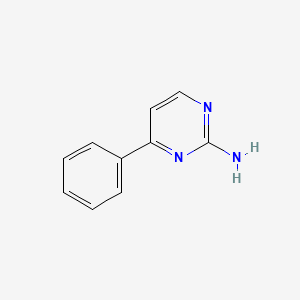

The molecular formula of 2,3,4,4’-Tetrahydroxybenzophenone is C13H10O5 . The single crystal X-ray diffraction studies show that the grown 2,3,4,4’-Tetrahydroxybenzophenone crystal belongs to the monoclinic crystal system with the centrosymmetric space group of C2/c .Chemical Reactions Analysis

2,3,4,4’-Tetrahydroxybenzophenone is a sunscreen that affects melanin production. It weakly inhibits the tyrosinase enzyme involved in melanin synthesis and promotes the conversion of dopachrome to melanin .Physical And Chemical Properties Analysis

The physical state of 2,3,4,4’-Tetrahydroxybenzophenone at 20°C is solid . The UV–Visible studies show that the cut-off wavelength was observed around 401 nm and the grown crystal has good transmittance in the visible regions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Processes : 2,3,4,4'-Tetrahydroxybenzophenone has been synthesized through various methods. A notable one involves boron trifluoride catalysis, which uses high boiling-point petroleum ether as a reaction solvent, offering advantages like low toxicity and cost, along with ease of operation (Ouyang We, 2014). Another method includes heating a mixture of p-hydroxyl benzoate, phosphorus trichloride, and pyrogallic acid in the presence of zinc chloride as a catalyst (Cai Xiao-hua, 2010).

- Characterization : This compound has been characterized using various techniques like IR, NMR, and EI-MS. In one study, the structure of a major by-product, p-hydroxyl benzoate, was identified (O. Wen, 2006).

Potential Applications

- Microelectronics : this compound shows promise in the field of microelectronics. Its synthesis using macroporous polystyrene chelating ion exchange resin leads to a highly pure product with over 99.5% purity, which could be significant for electronic applications (Zhang Gen-hong, 2010).

- Mesomorphic Properties : Research into novel compounds like tetraphenylethenes has revealed the mesomorphic properties of derivatives of this compound. These findings contribute to the understanding of liquid crystalline behaviors and potential applications in advanced materials (A. Schultz et al., 2001).

Purification and Refinement

- Refinement Techniques : Techniques for purifying and refining this compound have been developed. One such method involves adsorption and separation by chromatographic column and micro-porous membrane, leading to a product with a mass fraction of over 99.5% (Wang Guang-hui et al., 2010).

Environmental and Biological Interactions

- Endocrine Disruption Studies : While this compound has not been directly linked to endocrine disruption, similar benzophenone derivatives have shown estrogenic and anti-androgenic activities, suggesting the need for further investigation into its potential endocrine-disrupting effects (J. Molina-Molina et al., 2008)

Mecanismo De Acción

Target of Action

The primary target of 2,3,4,4’-Tetrahydroxybenzophenone is the tyrosinase enzyme . This enzyme plays a crucial role in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

2,3,4,4’-Tetrahydroxybenzophenone interacts with the tyrosinase enzyme in two ways . Firstly, it acts as a weak inhibitor of tyrosinase, hindering the hydroxylation process and preventing the formation of fully functional melanin . Secondly, it promotes the conversion of dopachrome to melanin , enhancing the melanin synthesis process . Despite its structural similarity to substrates, it cannot undergo hydroxylation itself, confirming its role as an inhibitory compound rather than an alternative substrate .

Biochemical Pathways

The compound affects the melanin biosynthesis pathway . By inhibiting tyrosinase and promoting the conversion of dopachrome to melanin, it influences the production of melanin, which is crucial for skin pigmentation .

Pharmacokinetics

2,3,4,4’-Tetrahydroxybenzophenone undergoes biotransformation in the body, as indicated by the presence of glucuronide- and sulfate-conjugates of the compound in serum . Other tissues, such as the gut wall, might be involved in its initial metabolism after oral administration . The majority of absorbed compound is metabolized, as observed by comparing the concentrations of free compound and its metabolites in serum .

Result of Action

The compound’s action results in a dual effect on melanin production . While it weakly inhibits the tyrosinase enzyme, slowing down melanin synthesis, it also promotes the conversion of dopachrome to melanin, enhancing the melanin synthesis process .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-hydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)11(16)9-5-6-10(15)13(18)12(9)17/h1-6,14-15,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDYULMDEGRWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047956 | |

| Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31127-54-5 | |

| Record name | 2,3,4,4′-Tetrahydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2,3,4,4'-Tetrahydroxybenzophenone?

A: this compound is primarily used as an intermediate in the synthesis of photoactive compounds for DQN (Diazonaphtho Quinone Novolak) resist systems used in microelectronics. [] It is also a key component in certain positive photosensitive resin compositions used for LCD manufacturing. []

Q2: How is this compound synthesized?

A2: Several synthesis methods have been explored:

- Boron Trifluoride Catalysis: This method uses readily available starting materials - pyrogallic acid and p-hydroxybenzoic acid - with boron trifluoride etherate as a catalyst and high-boiling petroleum ether as a safer alternative solvent. This method boasts high yield (83.24%) and purity (97.83%). []

- Phosphorus Trichloride Method: This method employs pyrogallic acid, p-hydroxybenzoic acid, phosphorus trichloride, and zinc chloride as a catalyst in 1,2-dichloroethane solvent. It offers a yield of 76%. [, ]

Q3: What are the challenges associated with the synthesis of this compound, and how have they been addressed?

A: The presence of by-products, particularly p-hydroxyl benzoate, can impact the yield of this compound. This has been linked to the presence of alcohol in the catalyst. [] To enhance purity, techniques like extraction, column chromatography, and the use of macroporous polystyrene chelating ion exchange resins (D401, D72, and D201) have been successfully employed. [, ]

Q4: What is known about the solubility of this compound?

A: Research has investigated the solubility of this compound and related polyhydroxybenzophenones in an ethanol + water mixture across various temperatures (293.15 to 343.15 K). Results show that solubility is influenced by temperature, and a semi-empirical equation has been proposed to predict solubility in this solvent system. []

Q5: Are there analytical methods for the detection and quantification of this compound?

A: Yes, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) has been established for determining trace amounts of iron impurities in this compound samples. This method offers high sensitivity and accuracy for quality control purposes. []

Q6: Has this compound been evaluated for potential endocrine disrupting effects?

A: Yes, studies in rats indicate that this compound displays estrogen-agonist properties in the uterotrophic assay. Additionally, it may impact thyroid hormone function by potentially inhibiting thyroid peroxidase, as suggested by decreased serum T4 levels observed in male rats in a subacute oral toxicity study. []

Q7: Are there alternative compounds to this compound for its applications?

A: While this specific question isn't addressed in the provided research, the development of new photoactive compounds, particularly for DQN resists, is an active research area. Exploring alternative compounds with potentially improved performance, lower cost, or reduced environmental impact is crucial. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)